molecular formula C11H7IN2O3 B11772520 6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid

6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B11772520
M. Wt: 342.09 g/mol
InChI Key: SBIHKNGIXMOZJU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a hydroxy group at the 6th position, an iodophenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and ethyl acetoacetate.

    Formation of Pyrimidine Ring: The initial step involves the condensation of 3-iodoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate that undergoes cyclization to yield the pyrimidine ring.

    Hydroxylation: The hydroxylation of the pyrimidine ring is achieved using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group at the 6th position and the carboxylic acid group at the 4th position play crucial roles in binding to the active sites of enzymes, leading to inhibition of their activity. The iodophenyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H7IN2O3

Molecular Weight

342.09 g/mol

IUPAC Name

2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H7IN2O3/c12-7-3-1-2-6(4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)

InChI Key

SBIHKNGIXMOZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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